4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Description
4,6-Diamino-2-methylpyrimidine-5-carbonitrile , also known by its chemical formula C₆H₇N₅ , is a heterocyclic compound. It exhibits a pyrimidine ring structure with amino groups at positions 4 and 6, a methyl group at position 2, and a cyano (carbonitrile) group at position 5.
Synthesis Analysis
The synthesis of this compound involves several methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to obtain 4,6-diamino-2-methylpyrimidine-5-carbonitrile. These methods often utilize starting materials such as amines, aldehydes, and nitriles.
Molecular Structure Analysis
The molecular structure of 4,6-diamino-2-methylpyrimidine-5-carbonitrile consists of a six-membered pyrimidine ring. The amino groups contribute to its basicity, while the cyano group enhances its reactivity. The methyl group at position 2 influences its steric properties.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. It can serve as a precursor for the synthesis of other pyrimidine derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified in the available data.
- Molecular Weight : 149.15 g/mol.
- Solubility : Solubility in various solvents needs investigation.
- Appearance : Likely a solid crystalline material.
Future Directions
Future studies should focus on:
- Biological Activity : Investigating potential pharmacological applications.
- Derivatives : Synthesizing derivatives with modified substituents.
- Characterization : Detailed characterization using advanced techniques (NMR, HPLC, LC-MS, etc.).
properties
IUPAC Name |
4,6-diamino-2-methylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-10-5(8)4(2-7)6(9)11-3/h1H3,(H4,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIPJVCCZPHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660467 | |
Record name | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-methylpyrimidine-5-carbonitrile | |
CAS RN |
76587-28-5 | |
Record name | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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